4-Chloro-N-(Boc)-indole-2-boronic acid
CAS No.: 475102-11-5
Cat. No.: VC2030448
Molecular Formula: C13H15BClNO4
Molecular Weight: 295.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 475102-11-5 |
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Molecular Formula | C13H15BClNO4 |
Molecular Weight | 295.53 g/mol |
IUPAC Name | [4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Standard InChI | InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |
Standard InChI Key | HUWASNXIUPJIJH-UHFFFAOYSA-N |
SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O |
Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O |
Introduction
Chemical Identity and Structure
4-Chloro-N-(Boc)-indole-2-boronic acid is identified by CAS number 475102-11-5 and has the molecular formula C₁₃H₁₅BClNO₄ . With a molecular weight of 295.53 g/mol, this compound features several key structural elements that define its reactivity and applications .
The structure comprises:
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An indole core (heterocyclic aromatic compound)
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A chloro substituent at the 4-position of the indole ring
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A boronic acid group (-B(OH)₂) at the 2-position
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A tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen
This combination of functional groups creates a versatile building block for synthetic chemistry, where the boronic acid moiety serves as a reactive handle for carbon-carbon bond formation.
Alternative Names and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
Physical and Chemical Properties
The physical state of 4-Chloro-N-(Boc)-indole-2-boronic acid is typically described as a white to off-white powder . Although comprehensive spectroscopic data is limited in the available sources, the compound has the following established properties:
Property | Value | Source |
---|---|---|
Physical State | White powder | |
Molecular Weight | 295.53 g/mol | |
Molecular Formula | C₁₃H₁₅BClNO₄ | |
Purity (Commercial) | 95-99% |
The presence of the boronic acid group confers specific reactivity patterns that are valuable in synthetic organic chemistry, particularly in cross-coupling reactions. The Boc protecting group on the indole nitrogen is base-stable but acid-labile, providing selective protection during synthetic manipulations .
Applications in Research and Industry
4-Chloro-N-(Boc)-indole-2-boronic acid serves multiple purposes in chemical research and pharmaceutical development:
Pharmaceutical Development
As reported for similar indole-2-boronic acid derivatives, this compound serves as a key intermediate in the synthesis of various pharmaceuticals . Boronic acid-containing indoles have been utilized in developing:
Organic Synthesis Applications
The compound is particularly valuable in synthetic organic chemistry for several reasons:
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Cross-coupling reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enabling the construction of complex molecular architectures
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Heterocycle synthesis: Used to build complex heterocyclic structures through palladium-catalyzed reactions
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Building block: Serves as a versatile intermediate for introducing the indole moiety into larger molecular frameworks
Example reactions documented in the literature include the coupling of N-Boc-indole-2-boronic acid derivatives with aryl halides under various conditions:
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Using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in water/acetonitrile at 85°C
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Using palladium catalysts with potassium phosphate in DMF/water at 60°C
Research in Chemical Biology
Indole boronic acids are utilized in chemical biology studies to explore biological systems and develop new therapeutic strategies . The specific chlorinated variant may offer unique electronic properties that influence binding interactions in biological contexts.
Product Specifications
Commercial products typically specify:
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Product codes: Various catalog numbers assigned by suppliers (e.g., IN-DA00D7ZP from CymitQuimica, 08-1001 from INDOFINE)
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Safety documentation: Most suppliers provide Safety Data Sheets (SDS) and Certificates of Analysis (COA) upon request
Related Compounds
4-Chloro-N-(Boc)-indole-2-boronic acid belongs to a family of related compounds that share similar structural features but contain different substitution patterns:
These structural analogs share similar reactivity patterns and synthetic applications, though the position and nature of the halogen substituent can influence their electronic properties and reactivity profiles.
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